molecular formula C15H24N2OS B2386586 3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide CAS No. 2319632-82-9

3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide

Cat. No.: B2386586
CAS No.: 2319632-82-9
M. Wt: 280.43
InChI Key: KSHYXDOMVNVBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyrrolidine derivatives and has shown potential in various biochemical and physiological studies.

Scientific Research Applications

Medicinal Chemistry Applications

  • Development of Selective Agonists for Therapeutic Targets: Compounds structurally related to 3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide have been studied for their potential as selective agonists of cannabinoid receptors, demonstrating in vivo efficacy in models of neuropathic pain (Chu et al., 2009). This suggests potential applications in designing new therapeutics for pain management.
  • Antimicrobial and Antiviral Research: Research on derivatives of similar compounds has shown moderate antimicrobial activity, indicating potential for the development of new antimicrobial agents (Farag et al., 2009).

Organic Synthesis and Chemical Biology

  • Synthetic Methodology Development: Studies have explored the use of related compounds in the synthesis of new dihydropyridines, pyrazole, thiophene, and thiazole derivatives, showcasing the versatility of these structures in organic synthesis and heterocyclic chemistry (Hafiz et al., 2011).
  • Probing Biological Mechanisms: The synthesis and evaluation of related compounds for anticonvulsant activity highlight the potential of using such structures to explore biological mechanisms and develop new treatments for neurological disorders (Kamiński et al., 2015).

Material Science

  • Photophysical Properties for OLED Applications: The study of cyclometalated iridium complexes, which share some structural motifs with thiophene-based compounds, suggests potential applications in the development of organic light-emitting diode (OLED) materials with high efficiency and specific color properties (Tsuboyama et al., 2003).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide are not fully understood yet. It is known that indole derivatives, to which this compound belongs, can bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Cellular Effects

The cellular effects of this compound are currently under investigation. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

3,3-dimethyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-15(2,3)8-14(18)16-13-4-6-17(10-13)9-12-5-7-19-11-12/h5,7,11,13H,4,6,8-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHYXDOMVNVBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1CCN(C1)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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